2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a cyclopropyl group, a methoxyphenyl group, and an imidazo[1,2-b]pyridazine core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a 1,2-dicarbonyl compound, under acidic or basic conditions.
Introduction of the cyclopropyl group: This step involves the alkylation of the imidazo[1,2-b]pyridazine core with a cyclopropyl halide in the presence of a base, such as potassium carbonate.
Attachment of the methoxyphenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the imidazo[1,2-b]pyridazine core is reacted with a methoxyphenyl halide in the presence of a base.
Formation of the carboxamide group:
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazo[1,2-b]pyridazine core or the phenyl ring are replaced with other groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules, such as proteins and nucleic acids.
Pharmaceutical Development: It is explored as a lead compound in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be compared with other similar compounds in the imidazo[1,2-b]pyridazine family, such as:
2-cyclopropyl-N-(2-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide: This compound has a similar structure but with a chlorophenyl group instead of a methoxyphenyl group, which may result in different biological activities and properties.
2-cyclopropyl-N-(2-hydroxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide: The presence of a hydroxyphenyl group may enhance the compound’s solubility and interaction with biological targets.
2-cyclopropyl-N-(2-nitrophenyl)imidazo[1,2-b]pyridazine-6-carboxamide: The nitrophenyl group may confer different electronic properties and reactivity to the compound.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-23-15-5-3-2-4-12(15)19-17(22)13-8-9-16-18-14(11-6-7-11)10-21(16)20-13/h2-5,8-11H,6-7H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBQXHWJDVBBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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